methyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate
Description
Historical Development of the Pyrazolo[4,3-c]pyridine Scaffold
The pyrazolo[4,3-c]pyridine scaffold emerged as a pharmacologically relevant structure in the early 21st century, with seminal work focusing on its synthesis and functionalization. Early methods for constructing this fused heterocycle involved cyclocondensation reactions, such as the TBD-catalyzed aminolysis of pyridinyl keto esters followed by reductive amination to yield regioisomerically pure derivatives. A breakthrough occurred in 2019 when researchers developed a one-pot protocol to synthesize pyrazolo[4,3-c]pyridines with antiparasitic activity, demonstrating the scaffold’s potential for treating neglected tropical diseases like human African trypanosomiasis (HAT) and Chagas disease. Subsequent advancements in 2022 enabled the incorporation of sulfonamide groups at the N-1 position, expanding applications to carbonic anhydrase inhibition.
The evolution of synthetic strategies has been pivotal. For instance, the use of dienamine intermediates derived from dimethyl acetonedicarboxylate allowed efficient condensation with sulfonamide-containing amines, achieving yields of 72–88%. These developments underscore the scaffold’s adaptability to diverse functional groups, facilitating structure-activity relationship (SAR) studies.
Medicinal Chemistry Significance of Pyrazolo[4,3-c]pyridine Core
The pyrazolo[4,3-c]pyridine core is prized for its dual hydrogen-bonding capacity and planar geometry, which enhance interactions with biological targets. Its significance is evident in multiple therapeutic areas:
- Antiparasitic Agents : Derivatives bearing electron-withdrawing groups at C-7 showed nanomolar efficacy against Trypanosoma brucei, with selectivity indices >100.
- Carbonic Anhydrase Inhibitors : Sulfonamide-functionalized analogs exhibited potent inhibition of human carbonic anhydrase isoforms (KI = 8.2–34.1 nM), highlighting utility in glaucoma and cancer therapy.
- Anti-inflammatory Candidates : Pyrazolo[4,3-c]pyridines with piperidine-carboxylate moieties demonstrated COX-2 binding affinity in molecular docking studies, correlating with reduced edema in murine models.
The scaffold’s versatility is further exemplified by its role in stabilizing enzyme-inhibitor complexes. For example, the 3-oxo group in the target compound may participate in key hydrogen bonds with catalytic residues, while the phenyl and ethyl substituents modulate lipophilicity and target engagement.
Classification and Nomenclature Systems in Pyrazolopyridine Chemistry
Pyrazolo[4,3-c]pyridines belong to the broader class of pyrazolopyridines, classified based on the fusion positions of the pyrazole and pyridine rings. The [4,3-c] notation indicates that the pyrazole ring is fused to the pyridine at positions 4 and 3, with the ‘c’ specifying the relative orientation of the heterocycles (Figure 1).
Table 1: Nomenclature of Key Substituents in the Target Compound
| Position | Substituent | Nomenclature Role |
|---|---|---|
| 2 | Phenyl group | Enhances π-π stacking |
| 5 | Ethyl group | Modulates metabolic stability |
| 7 | Piperidine-4-carbonyl group | Introduces conformational rigidity |
The systematic name methyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate reflects IUPAC rules:
Research Objectives and Significance in Contemporary Medicinal Chemistry
Current research aims to address three key objectives:
- Synthetic Efficiency : Recent protocols emphasize one-pot reactions and stable intermediates, such as arenediazonium tosylates, to reduce step counts and improve yields.
- Target Diversification : Expanding the scaffold’s application to neurodegenerative diseases (e.g., Alzheimer’s) by leveraging its MAO inhibitory potential.
- SAR Optimization : Systematic variation of substituents (e.g., ethyl, phenyl, carboxylate) to enhance potency and selectivity. For instance, piperidine-4-carboxylate groups improve solubility and bioavailability, as seen in the target compound.
Table 2: Recent Advances in Pyrazolo[4,3-c]pyridine Research
The target compound epitomizes these objectives, combining a metabolically stable ethyl group, a rigid piperidine spacer, and a phenyl ring for target engagement. Future directions include in vivo pharmacokinetic studies and fragment-based drug design to exploit underutilized regions of the scaffold.
Properties
IUPAC Name |
methyl 1-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-3-24-13-17(20(27)25-11-9-15(10-12-25)22(29)30-2)19-18(14-24)21(28)26(23-19)16-7-5-4-6-8-16/h4-8,13-15H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORWTSNVAKFGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCC(CC4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common approach is the cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines, followed by further functionalization steps . The reaction conditions often include the use of acidic or basic catalysts, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Key Synthesis Techniques:
- One-Pot Reactions : Utilizing various reagents in a single reaction vessel to streamline the synthesis process.
- Catalytic Methods : Employing catalysts such as piperidine to facilitate reactions and improve yields.
- Solvent-Free Conditions : Enhancing environmental sustainability by minimizing solvent use during synthesis.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in drug development:
Antimicrobial Activity
Studies have shown that derivatives of pyrazolo[4,3-c]pyridine possess significant antibacterial properties. For instance, compounds synthesized through MCRs have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic therapies .
Anticancer Properties
Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. Specific studies have highlighted the ability of these compounds to induce apoptosis in various cancer cell lines, suggesting their utility in cancer treatment .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo[4,3-c]pyridine derivatives has been documented through various assays demonstrating their ability to reduce inflammatory markers in vitro and in vivo .
Case Study 1: Synthesis and Evaluation of Antibacterial Activity
A recent study synthesized several pyrazole derivatives using MCRs and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the pyrazole structure enhanced antibacterial efficacy significantly .
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer properties of methyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate. The compound was tested against multiple cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of methyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923682-25-1): Features a 4-ethoxyphenyl amide group instead of the piperidine-4-carboxylate ester.
N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923233-41-4): Substitutes the 5-ethyl group with a propyl chain and replaces the ester with a 2-methoxyethyl amide.
| Property | Target Compound | CAS 923682-25-1 | CAS 923233-41-4 |
|---|---|---|---|
| Core Structure | Pyrazolo[4,3-c]pyridine with 5-ethyl, 2-phenyl, 3-oxo | Same core | Same core with 5-propyl |
| Position 7 Substituent | Piperidine-4-carboxylate ester | 4-Ethoxyphenyl amide | 2-Methoxyethyl amide |
| Hydrogen Bond Capacity | Esters (poor H-bond donors) vs. carboxylate (acceptors) | Amide (donor/acceptor) + ethoxy (acceptor) | Amide (donor/acceptor) + methoxy (acceptor) |
| Lipophilicity (Estimated logP) | Higher (ester groups increase logP) | Moderate (amide and ethoxy balance polarity) | Lower (methoxyethyl enhances solubility) |
The piperidine-4-carboxylate ester in the target compound likely reduces hydrogen-bonding capacity compared to amide-containing analogs, impacting solubility and crystal packing . The 5-ethyl group may confer greater steric hindrance than the 5-propyl chain in CAS 923233-41-4, influencing conformational flexibility .
Crystallographic and Conformational Analysis
Crystallographic studies using SHELX would reveal differences in molecular packing. For instance:
- Hydrogen Bonding : Amide analogs (e.g., CAS 923682-25-1) form stronger intermolecular N–H···O bonds, stabilizing crystal lattices, whereas the target compound’s ester groups may rely on weaker C–H···O or π-π interactions .
- Ring Puckering : The pyrazolo[4,3-c]pyridine core’s puckering amplitude (defined via Cremer-Pople coordinates ) may vary with substituents. A 5-propyl group (CAS 923233-41-4) could induce greater ring distortion than 5-ethyl, altering bioactivity or melting points.
Biological Activity
Methyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that incorporates a pyrazolo[4,3-c]pyridine moiety, which is known for its pharmacological potential. The presence of the piperidine and carbonyl groups further enhances its biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound acts as a kinase inhibitor by binding to the active site of specific kinases. This binding prevents phosphorylation of target proteins, which is crucial for cell proliferation and survival .
- Antimicrobial Activity : Pyrazolo[4,3-c]pyridine derivatives have demonstrated significant antimicrobial properties against various pathogens .
- Antitumor Effects : Studies indicate that derivatives of this compound exhibit antiproliferative activity against several cancer cell lines, suggesting potential use in cancer therapy .
Biological Activities
The following table summarizes the key biological activities associated with this compound and related compounds:
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the antiproliferative effects of related pyrazolo[4,3-c]pyridines on human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). Results indicated significant inhibition of cell growth, with some compounds inducing apoptosis through activation of caspases .
- Kinase Inhibition : Research has shown that compounds similar to methyl 1-(5-ethyl-3-oxo...) effectively inhibit specific kinases involved in cancer signaling pathways. This inhibition leads to reduced tumor growth in xenograft models .
- Anti-inflammatory Effects : In vivo studies demonstrated that these compounds can significantly reduce markers of inflammation in animal models, suggesting their potential use in treating inflammatory diseases .
Q & A
Q. What are the key steps in synthesizing methyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate?
The synthesis typically involves refluxing a dienamine precursor with a substituted amine in methanol. For example, describes a general procedure where dienamine derivatives are reacted with amines (e.g., ethylamine) under reflux for 1 hour, followed by filtration and washing to isolate the product. Modifications to the amine substituent (e.g., 5-ethyl) and reaction time (1–12 hours) can influence yield and purity .
Q. How can researchers optimize reaction conditions to improve yield?
Key variables include solvent choice (methanol is standard), amine stoichiometry, and reaction duration. highlights that yields vary significantly with substituents: reactions with 4-methoxyaniline achieved 79% yield in 15 minutes, while adamantylmethylamine required 12 hours for 39% yield . Adjusting acid catalysts (e.g., HCl) and temperature (reflux vs. room temperature) may further optimize conditions .
Q. What spectroscopic methods are essential for structural confirmation?
IR spectroscopy identifies carbonyl stretches (e.g., 1730 cm⁻¹ for ester groups), while NMR confirms substituent integration and spatial arrangement. X-ray crystallography (as in ) resolves complex stereochemistry, and mass spectrometry verifies molecular weight (e.g., m/z 373 for a related pyrazolo[4,3-c]pyridine derivative) .
Advanced Research Questions
Q. How do substituents on the pyrazolo[4,3-c]pyridine core affect physicochemical properties?
Substituents like ethyl (electron-donating) or phenyl (bulky) groups influence solubility, crystallinity, and reactivity. shows that 4-methoxyphenyl derivatives exhibit higher yields (79%) compared to quinolinyl analogs (84%), likely due to electronic effects on nucleophilic attack during synthesis . Computational modeling (e.g., DFT) can predict substituent effects on electronic distribution and stability.
Q. What strategies resolve contradictions in spectroscopic or crystallographic data?
Discrepancies in melting points or spectral peaks (e.g., IR carbonyl shifts) require cross-validation via X-ray crystallography (as in ) or 2D NMR (e.g., COSY, HSQC). For example, resolved disorder in the crystal structure of a pyrrolo[3,2-d]pyrimidine derivative using single-crystal X-ray analysis (R factor = 0.054) .
Q. How can researchers design analogs to study structure-activity relationships (SAR)?
Systematic substitution at the 5-position (e.g., ethyl, aryl, or adamantyl groups) and piperidine carboxylate moiety allows SAR exploration. demonstrates that bulky substituents like (1-adamantyl)methyl reduce yield (39%) but may enhance steric interactions in biological targets . Pairing synthesis with in vitro assays (e.g., enzyme inhibition) can prioritize analogs for further study.
Methodological Considerations
Q. What safety protocols are critical for handling reactive intermediates?
outlines safety measures for pyridine derivatives, including PPE (gloves, goggles), fume hood use, and neutralization of acidic/basic waste. For compounds with explosive or toxic byproducts (e.g., H290 hazards), strict adherence to P301-P390 response protocols is advised .
Q. How should researchers validate purity for biological testing?
High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and elemental analysis (e.g., ≤0.4% deviation for C, H, N) are standard. reports purity validation via melting point consistency (e.g., 233–235°C) and IR peak matching .
Q. What computational tools aid in predicting reactivity or binding affinity?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like carbonic anhydrase (see ’s focus on sulfonamide inhibitors). Density functional theory (DFT) calculations further optimize reaction pathways for novel analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
